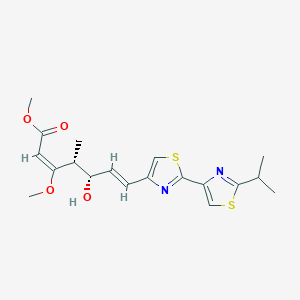

Cystothiazole C

CAS No.:

Cat. No.: VC1870006

Molecular Formula: C19H24N2O4S2

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H24N2O4S2 |

|---|---|

| Molecular Weight | 408.5 g/mol |

| IUPAC Name | methyl (2E,4R,5S,6E)-5-hydroxy-3-methoxy-4-methyl-7-[2-(2-propan-2-yl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]hepta-2,6-dienoate |

| Standard InChI | InChI=1S/C19H24N2O4S2/c1-11(2)18-21-14(10-27-18)19-20-13(9-26-19)6-7-15(22)12(3)16(24-4)8-17(23)25-5/h6-12,15,22H,1-5H3/b7-6+,16-8+/t12-,15+/m1/s1 |

| Standard InChI Key | BHOYNBJAHBSDKO-DLZOOJRJSA-N |

| Isomeric SMILES | C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(C)C)O)/C(=C\C(=O)OC)/OC |

| Canonical SMILES | CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)OC)OC)O |

Introduction

Chemical Structure and Properties

Cystothiazole C (C₁₉H₂₄N₂O₄S₂) is a complex natural product with a molecular weight of 408.5 g/mol. Its structure is characterized by a bithiazole core substituted with a functionalized side chain containing specific stereochemistry. The complete IUPAC name is methyl (2E,4R,5S,6E)-5-hydroxy-3-methoxy-4-methyl-7-[2-(2-propan-2-yl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]hepta-2,6-dienoate .

The compound features several key structural elements:

-

A core [2,4'] bisthiazole component

-

An isopropyl group at position 2' of the thiazole ring

-

A stereospecific side chain with (4R,5S) configuration

-

Two defined E-configured double bonds (at positions 2 and 6)

-

Methoxy and hydroxy functional groups

Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₂O₄S₂ |

| Molecular Weight | 408.5 g/mol |

| InChI | InChI=1S/C19H24N2O4S2/c1-11(2)18-21-14(10-27-18)19-20-13(9-26-19)6-7-15(22)12(3)16(24-4)8-17(23)25-5/h6-12,15,22H,1-5H3/b7-6+,16-8+/t12-,15+/m1/s1 |

| InChIKey | BHOYNBJAHBSDKO-DLZOOJRJSA-N |

| SMILES | CC@H/C(=C\C(=O)OC)/OC |

Discovery and Isolation

Cystothiazole C was first isolated and characterized as one of the new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus. It belongs to a family of natural products that includes Cystothiazoles A, B, and C-F. The compound was described in 1998 by Suzuki and colleagues in their seminal paper in Tetrahedron.

The isolation process typically involves culturing the myxobacterium Cystobacter fuscus under controlled conditions, followed by extraction of the culture broth and subsequent purification through various chromatographic techniques. Structural elucidation was accomplished through comprehensive spectroscopic analyses, including NMR spectroscopy and mass spectrometry, which confirmed its unique bithiazole structure and defined the stereochemistry at positions 4R and 5S.

Synthesis Methodologies

The total synthesis of Cystothiazole C has been achieved through various approaches, demonstrating the significant interest in this compound among synthetic chemists. Several key methodologies have been reported for its synthesis:

One-Pot Synthesis from β-Azido Disulfides

A novel and efficient method for the one-pot synthesis of 2,4-disubstituted thiazoles from carboxylic acids or anhydrides has been developed and applied to the asymmetric synthesis of Cystothiazole C . This approach utilizes β-azido disulfides as key intermediates and offers a concise route to access the thiazole core structure.

Enantiocontrolled Preparation

An efficient pathway for the enantiocontrolled preparation of Cystothiazole C has been described . This synthesis involves:

-

Preparation of the core [2,4']bisthiazole component (compound 8) in six steps

-

Horner-Emmons olefination to yield the α,β-unsaturated ester (compound 10)

-

An asymmetric Evans aldol process to establish the required C4/C5 stereochemistry

-

Stereocontrolled O-alkylation of the precursor β-keto ester to complete the synthesis

This synthetic route is particularly valuable as it allows for the stereoselective construction of the complex side chain with defined configuration at the C4 and C5 positions .

Pd⁰-Catalyzed Cross-Coupling Reactions

Formal syntheses of Cystothiazole C have also been achieved using Pd⁰-catalyzed cross-coupling reactions . While Heck reactions were unsuccessful, both Suzuki and Stille cross-coupling reactions were effectively employed to construct the bithiazole framework. The Stille cross-coupling of a bromobithiazole with an appropriate stannane provided access to a key aldehyde intermediate, which was subsequently transformed into the aldol product used in previous syntheses of Cystothiazole C .

Biological Activities

Cystothiazole C, like other members of the cystothiazole family, exhibits notable biological activities that make it a compound of significant interest:

Antifungal Activity

Cystothiazole C demonstrates potent antifungal activity against various fungal species . This property is shared with other cystothiazoles and represents one of the primary biological activities of interest for this class of compounds.

Inhibition of Mitochondrial Oxidation

A particularly important aspect of Cystothiazole C's bioactivity is its function as a novel inhibitor of mitochondrial oxidation . Specifically, it acts at a defined site on the cytochrome bc₁ complex, which is a crucial component of the electron transport chain in mitochondria. This mechanism of action contributes to its antifungal properties and also suggests potential applications in research related to mitochondrial function and disorders.

Structure-Activity Relationships

The structural features of Cystothiazole C, particularly the bithiazole core and the specific stereochemistry of the side chain, are critical for its biological activities. Comparison with other cystothiazoles (A, B, E, and F) has allowed researchers to establish structure-activity relationships that guide ongoing research into optimized analogs with enhanced properties .

Comparative Analysis with Related Compounds

Cystothiazole C is part of a family of structurally related natural products that includes several other cystothiazoles. Understanding the relationships between these compounds provides valuable insights into their structural features and biological properties.

Comparison with Cystothiazole A

Cystothiazole A (C₂₀H₂₆N₂O₄S₂, MW: 422.6 g/mol) differs from Cystothiazole C primarily in its substitution pattern . While Cystothiazole C features a hydroxy group at the C5 position, Cystothiazole A has a methoxy group at this position. Both compounds share the core bithiazole structure and exhibit similar biological activities, though with some variations in potency.

Relationship with Other Cystothiazoles

The cystothiazole family includes several other members, such as Cystothiazole E and Cystothiazole F, each with distinct structural features . Cystothiazole F (C₂₀H₂₆N₂O₅S₂, MW: 438.57 g/mol) contains an additional oxygen atom compared to Cystothiazole C . These structural variations result in subtle differences in biological activity, providing a natural series of compounds for structure-activity relationship studies.

Structural Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference from Cystothiazole C |

|---|---|---|---|

| Cystothiazole A | C₂₀H₂₆N₂O₄S₂ | 422.6 | Methoxy group at C5 position instead of hydroxy |

| Cystothiazole C | C₁₉H₂₄N₂O₄S₂ | 408.5 | Reference compound |

| Cystothiazole E | C₁₉H₂₄N₂O₄S₂ | 408.5 | Different stereochemistry at specific positions |

| Cystothiazole F | C₂₀H₂₆N₂O₅S₂ | 438.57 | Contains an additional oxygen atom |

Research Applications and Future Perspectives

The unique structural features and biological activities of Cystothiazole C have generated significant interest in various research domains:

Synthetic Methodology Development

The complex structure of Cystothiazole C has served as an inspiring target for the development of new synthetic methodologies, particularly in the areas of stereoselective synthesis and heterocycle construction . The various synthetic approaches developed for Cystothiazole C have contributed valuable strategies to organic synthesis that extend beyond this specific target.

Pharmaceutical Research

The potent antifungal activity and specific mechanism of action of Cystothiazole C make it a valuable lead structure for pharmaceutical research . Studies focusing on the development of analogs with enhanced properties, such as increased potency, improved selectivity, or better pharmacokinetic profiles, represent an active area of investigation.

Mitochondrial Research

The specific inhibition of mitochondrial oxidation at the cytochrome bc₁ complex positions Cystothiazole C as a valuable tool for research into mitochondrial function and related disorders . Its well-defined mechanism of action allows for targeted studies on this critical cellular component.

Future Research Directions

Several promising research directions for Cystothiazole C include:

-

Development of more efficient and scalable synthetic routes

-

Creation of synthetic analogs with enhanced biological properties

-

Deeper investigation of its mechanism of action at the molecular level

-

Exploration of potential applications beyond antifungal activity

-

Structure-based design of optimized derivatives for specific applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume